

A Technical Guide to JNJ-42165279 for Anxiety and Depression Research

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Compound of Interest

Compound Name: JNJ-42165279 dihydrochloride

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Executive Summary: JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH) developed by Janssen Pharmaceutica.[1][2] As a slowly reversible, covalent inhibitor, it prevents the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides (FAAs), thereby potentiating endocannabinoid signaling.[2] [3][4] This mechanism is hypothesized to hold therapeutic potential for treating mood and anxiety disorders.[5][6] Preclinical studies demonstrated its ability to elevate FAA levels in the brain and periphery, and it showed efficacy in a neuropathic pain model.[3] Phase I studies in healthy volunteers confirmed robust central and peripheral FAAH inhibition at tolerable doses. [5] Phase II clinical trials have explored its efficacy in social anxiety disorder (SAD) and major depressive disorder (MDD) with anxious distress, showing some anxiolytic effects in SAD.[1][2] This document provides a comprehensive technical overview of JNJ-42165279, summarizing its pharmacological profile, experimental protocols, and clinical findings to date.

Core Mechanism of Action

JNJ-42165279 functions by inhibiting the enzymatic activity of FAAH. FAAH is an integral membrane enzyme belonging to the serine hydrolase superfamily, responsible for the catabolism of anandamide (AEA), N-palmitoyl ethanolamide (PEA), and N-oleoyl ethanolamide (OEA).[7] JNJ-42165279 covalently binds to the catalytic site of the enzyme.[2][4] This inhibition is characterized as "slowly reversible," meaning enzyme activity is restored over time through the slow hydrolysis of the bound drug fragment, regenerating the active enzyme.[2][4] By blocking FAAH, JNJ-42165279 leads to a significant increase in the concentrations of endogenous FAAs, enhancing the activation of cannabinoid receptors (primarily CB1 by AEA)

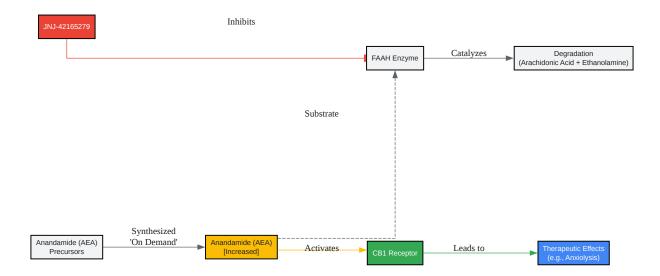




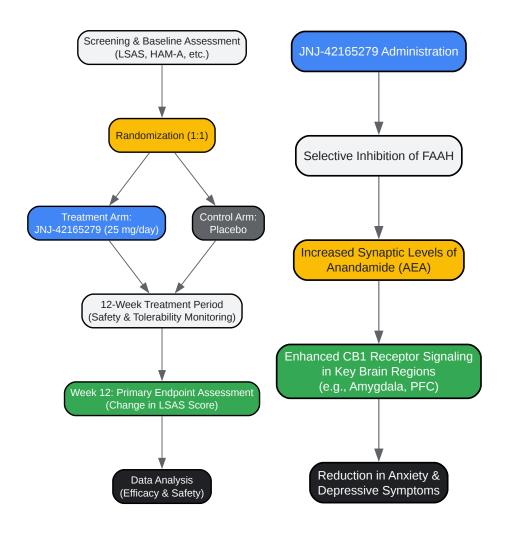


and other targets. This amplification of the natural endocannabinoid tone is the basis for its potential anxiolytic and antidepressant effects.[3][8]









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